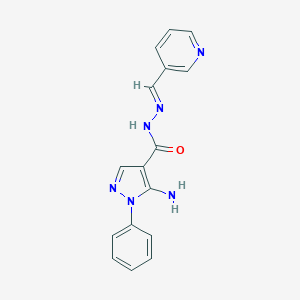
5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide, also known as APHC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. APHC belongs to the class of pyrazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
作用機序
The mechanism of action of 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. One of the key targets of 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide is the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. By inhibiting COX-2, 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide reduces the inflammatory response in the body.
5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide has also been found to inhibit the activity of various kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide can disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide has a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide has been found to have antioxidant activity, which can protect cells from oxidative damage. 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide has also been shown to have anti-microbial activity, which could make it useful in the treatment of bacterial and fungal infections.
実験室実験の利点と制限
One of the advantages of 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide is its relatively simple synthesis method, which makes it easy to produce in large quantities. 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide is also stable under a wide range of conditions, which makes it easy to store and transport.
One of the limitations of 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide is its low solubility in water, which can make it difficult to work with in certain experiments. 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide also has relatively low bioavailability, which means that it may not be effective when administered orally.
将来の方向性
There are several potential future directions for research on 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide. One area of interest is the development of more effective formulations of 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide that can improve its bioavailability and solubility. Another area of research is the identification of new targets for 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide, which could expand its potential applications in the treatment of various diseases.
Conclusion
In conclusion, 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide is a promising compound with a range of potential applications in the field of medicine. Its anti-cancer and anti-inflammatory properties make it a particularly attractive target for research. While there are still many questions to be answered about its mechanism of action and potential applications, the future looks bright for 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide and its derivatives.
合成法
The synthesis of 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide involves the reaction of 3-pyridinecarboxaldehyde, hydrazine hydrate, and 1-phenyl-1H-pyrazol-5-amine in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified through recrystallization. The yield of 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide is typically around 70-80%, and the purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide has been extensively studied for its potential applications in the field of medicine. One of the most promising areas of research is its anti-cancer activity. Studies have shown that 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for preventing the spread of cancer.
In addition to its anti-cancer activity, 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide has also been shown to have anti-inflammatory properties. Inflammation is a key factor in many diseases, including arthritis, asthma, and cardiovascular disease. 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide has been found to inhibit the production of inflammatory cytokines, which are proteins that play a crucial role in the inflammatory response.
特性
分子式 |
C16H14N6O |
|---|---|
分子量 |
306.32 g/mol |
IUPAC名 |
5-amino-1-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrazole-4-carboxamide |
InChI |
InChI=1S/C16H14N6O/c17-15-14(11-20-22(15)13-6-2-1-3-7-13)16(23)21-19-10-12-5-4-8-18-9-12/h1-11H,17H2,(H,21,23)/b19-10+ |
InChIキー |
QHEYAQWZBQAQFY-VXLYETTFSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N/N=C/C3=CN=CC=C3)N |
SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN=CC3=CN=CC=C3)N |
正規SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN=CC3=CN=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293105.png)
![2-{[5-(3-amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293107.png)
![(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B293108.png)
![{[5-(2-{5-[(cyanomethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile](/img/structure/B293109.png)
![3-{[(4-Phenyl-1-piperazinyl)methylene]amino}[1,3]thiazolo[3,2-a]benzimidazole-2-carbonitrile](/img/structure/B293110.png)
![5-[2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293111.png)
![2-(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B293113.png)
![ethyl (8-oxo-3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetate](/img/structure/B293116.png)
![5-(5-amino-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293118.png)
![2-benzyl-N-{[(4-methylphenyl)sulfonyl]methyl}-3-oxo-1-isoindolinecarboxamide](/img/structure/B293119.png)
![N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine](/img/structure/B293122.png)

![Ethyl 4-methyl-6-phenyl-3-({[3-(trifluoromethyl)anilino]carbonyl}amino)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B293127.png)
![1-Phenyl-4-imino-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-5-amine](/img/structure/B293128.png)